tert-Butyl (2-bromoquinolin-4-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (2-bromoquinolin-4-yl)carbamate typically involves the reaction of 2-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-bromoquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-bromoquinolin-4-yl)carbamate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromoquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it generally acts by modifying the activity of its target molecules, leading to changes in biological or chemical processes .
Comparison with Similar Compounds
tert-Butyl (2-bromoquinolin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (5-bromoquinolin-2-yl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C14H15BrN2O2 |
---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl N-(2-bromoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-12(15)16-10-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
CPBAKHQWLYOYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC2=CC=CC=C21)Br |
Origin of Product |
United States |
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